molecular formula C13H15ClN2O2 B613070 Glycine 4-methoxy-beta-naphthylamide hydrochloride CAS No. 201930-16-7

Glycine 4-methoxy-beta-naphthylamide hydrochloride

Cat. No. B613070
CAS RN: 201930-16-7
M. Wt: 266.73
InChI Key: OPTGKLWGIASWQF-UHFFFAOYSA-N
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Description

Glycine 4-methoxy-beta-naphthylamide hydrochloride (GMNH) is an important molecule in the study of biochemistry and physiology. GMNH is a synthetic compound, which is widely used in scientific research, with applications in the fields of immunology, cancer, and drug delivery. GMNH is a small molecule that can be used to study a wide range of biochemical and physiological processes.

Scientific Research Applications

Synthesis and Characterization

  • Facile Synthesis Routes : Research has developed new routes for synthesizing complex molecules, utilizing glycine derivatives as key intermediates in organic synthesis processes. For example, a study outlined the synthesis of 1-hydroxy-5-methoxy-benzo[f][2,7]naphthyridines from precursors including glycine ethyl ester hydrochloride, showcasing the utility of glycine derivatives in medicinal chemistry and material science (Rajeev & Rajendran, 2010).

Environmental and Agricultural Applications

  • Plant Stress Resistance : Glycine derivatives have been studied for their roles in enhancing plant stress resistance against environmental challenges such as drought and salinity. This includes the investigation of organic osmolytes like glycine betaine, which plays a crucial role in plant adaptation to stress (Ashraf & Foolad, 2007).

Medical and Pharmaceutical Applications

  • Drug Delivery Systems : Polypeptide-based hydrogel systems incorporating glycine show potential as injectable drug delivery systems for localized therapy, demonstrating the versatile roles of glycine derivatives in pharmaceutical applications (Fan et al., 2017).

Biochemical and Biomedical Research

  • NMDA Receptor Imaging : Glycine 4-methoxy-beta-naphthylamide hydrochloride has been explored in the development of PET radioligands for imaging the glycine site of NMDA receptors, highlighting its significance in neuroscience research (Fuchigami et al., 2009).

Corrosion Inhibition

  • Corrosion Control : A study on the use of a glycine derivative for controlling mild steel corrosion in acidic solutions exemplifies the application of glycine derivatives in materials science and engineering (Amin & Ibrahim, 2011).

Neurological Applications

  • Glycine Transporter Inhibitors : The discovery of phenoxymethylbenzamide derivatives as inhibitors of the glycine transporter type-2 (GlyT-2) sheds light on potential therapeutic targets for neuropathic pain and other neurological conditions (Takahashi et al., 2014).

properties

IUPAC Name

2-amino-N-(4-methoxynaphthalen-2-yl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2.ClH/c1-17-12-7-10(15-13(16)8-14)6-9-4-2-3-5-11(9)12;/h2-7H,8,14H2,1H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPTGKLWGIASWQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=CC=CC=C21)NC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

201930-16-7
Record name 201930-16-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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